REACTION_CXSMILES
|
[OH:1][C:2]([CH3:10])([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:3][C:4]#[CH:5].N1C=CN=C1.CN(C)C=O.Cl[Si:22]([CH3:25])([CH3:24])[CH3:23]>CCCCCC>[CH3:10][C:2]([O:1][Si:22]([CH3:25])([CH3:24])[CH3:23])([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:3][C:4]#[CH:5]
|
Name
|
|
Quantity
|
75.4 g
|
Type
|
reactant
|
Smiles
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OC(CC#C)(CCCC)C
|
Name
|
|
Quantity
|
104.9 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
325 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
65.2 g
|
Type
|
reactant
|
Smiles
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Cl[Si](C)(C)C
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Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
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CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
The mixture is washed thoroughly with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The solution is dried over magnesium sulfate
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Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a liquid, p.m.r
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC(CC#C)(CCCC)O[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |